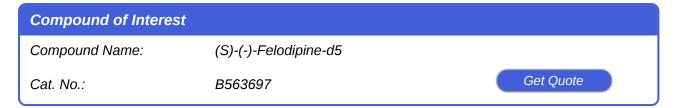


Technical Guide: (S)-(-)-Felodipine-d5 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material **(S)-(-)-Felodipine-d5**. The information is compiled to meet the rigorous standards of research, development, and quality control in the pharmaceutical industry.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(S)-(-)-Felodipine-d5**, compiled from various sources.



Parameter	Value	Source
Chemical Name	3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	LGC Standards[1]
CAS Number	1217744-87-0	LGC Standards, Acanthus Research[1][2]
Molecular Formula	C18H14D5Cl2NO4	Acanthus Research[2]
Molecular Weight	389.28 g/mol	Pharmaffiliates[3]
Monoisotopic Mass	388.1004972 Da	PubChem
Purity (Typical)	≥98% (by HPLC)	
Isotopic Enrichment	≥99% Deuterium	
Appearance	Solid	_
Solubility	Soluble in Dichloromethane and Ethanol	Wikipedia
Storage	2-8°C Refrigerator	Pharmaffiliates

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These protocols are based on established methods for the analysis of Felodipine and its analogues.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of **(S)-(-)-Felodipine-d5**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).



Mobile Phase: A mixture of Acetonitrile and Water (e.g., 80:20 v/v).

• Flow Rate: 1.0 mL/min.

Detection: UV detection at 305 nm.

Injection Volume: 10 μL.

Procedure:

• Prepare a standard solution of (S)-(-)-Felodipine-d5 in the mobile phase.

 Prepare the sample solution by dissolving an accurately weighed amount of the substance in the mobile phase.

Inject the standard and sample solutions into the chromatograph.

 Record the chromatograms and calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

This method provides confirmation of the identity and can be used for the quantification of trace-level impurities.

 Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 μm).

• Mobile Phase: A gradient elution using Acetonitrile and 0.02% aqueous ammonia.

Flow Rate: 0.3 mL/min.

Ionization Mode: Positive Electrospray Ionization (ESI+).



- MRM Transitions: The multiple reaction monitoring (MRM) mode would be used. For Felodipine, the transition is m/z 382.1 -> 145. For the deuterated standard, the precursor ion would be shifted accordingly (approximately m/z 387.1).
- Procedure:
 - Prepare solutions of the reference standard and sample in a suitable solvent.
 - Inject the solutions into the LC-MS/MS system.
 - Acquire data in MRM mode to confirm the identity by comparing the retention time and mass transitions with the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR are used to confirm the chemical structure of **(S)-(-)-Felodipine-d5**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure:
 - Dissolve a small amount of the sample in the deuterated solvent.
 - Acquire ¹H and ¹³C NMR spectra.
 - The ¹H NMR spectrum is expected to show the characteristic peaks for the dihydropyridine ring protons and the aromatic protons of the dichlorophenyl group. The absence of signals corresponding to the ethyl group protons and the presence of a singlet for the methyl ester confirms the structure and deuteration site.
 - The ¹³C NMR spectrum will show the corresponding carbon signals, confirming the overall carbon framework. The complete assignment of ¹H and ¹³C NMR data for felodipine has been previously reported.



Quality Control Workflow

The following diagram illustrates the typical quality control workflow for the certification of a reference material like **(S)-(-)-Felodipine-d5**.



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Caption: Quality control workflow for certified reference material production.

This in-depth guide provides essential technical information for researchers and professionals working with **(S)-(-)-Felodipine-d5**. The data and protocols are intended to support the accurate and reliable use of this certified reference material in analytical and research applications.

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